3-Chloro-4-(4-chlorophenyl)benzenamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(4-chlorophenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)14/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKCHHOHKUJLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 4 4 Chlorophenyl Benzenamine and Analogous Biaryl Anilines
Transition Metal-Catalyzed Carbon-Nitrogen (C-N) Cross-Coupling Reactions
The formation of the aryl C-N bond is most effectively accomplished using catalytic methods that couple an amine or ammonia (B1221849) equivalent with an aryl halide. Palladium, copper, and nickel are the most prominent metals utilized for this transformation, each offering a unique profile of reactivity and substrate compatibility.
Palladium-Catalyzed Amination of Aryl Halides (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. bohrium.com This reaction employs a palladium catalyst, typically in combination with a sterically hindered phosphine (B1218219) ligand, to couple amines with aryl halides or pseudohalides. bohrium.comdatapdf.com The development of this reaction has allowed for the synthesis of a vast array of aryl amines under relatively mild conditions, replacing harsher, more traditional methods. bohrium.com
The synthesis of complex biaryl anilines via this method would typically involve the coupling of a halogenated biaryl substrate with an amine or an ammonia surrogate. For the specific synthesis of 3-Chloro-4-(4-chlorophenyl)benzenamine, a plausible route is the amination of a precursor such as 1-bromo-3-chloro-4-(4-chlorophenyl)benzene using an ammonia equivalent. The choice of ligand is crucial for achieving high efficiency, particularly when using less reactive aryl chlorides. rsc.orgresearchgate.net Successive "generations" of bulky, electron-rich biaryl phosphine ligands have been developed to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. acs.orgresearchgate.net
Key components and conditions for the Buchwald-Hartwig amination are summarized below:
| Component | Common Examples | Purpose |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | P(o-tol)₃, BINAP, XPhos, RuPhos, BrettPhos | Stabilizes the Pd center and facilitates catalytic turnover. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Activates the amine nucleophile and neutralizes the HX byproduct. |
| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction. |
| Amine Source | Primary/Secondary Amines, Ammonia, Benzophenone Imine | The nitrogen nucleophile. |
| Aryl Halide | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | The electrophilic coupling partner. |
Data compiled from multiple sources. researchgate.netacs.orgnih.gov
While early systems were often limited to aryl bromides and iodides, modern catalysts exhibit high activity for the coupling of more challenging and cost-effective aryl chlorides. nih.gov The reaction generally tolerates a wide range of functional groups, making it a versatile tool for the late-stage functionalization of complex molecules. nih.gov
Copper-Catalyzed Amination Approaches (Ullmann-Type Reactions)
The Ullmann condensation is a classical copper-promoted C-N bond-forming reaction, predating the palladium-catalyzed methods. ethz.ch Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, which limited their scope and functional group compatibility. nih.gov The reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol. ethz.ch
Modern advancements have led to the development of milder, more versatile Ullmann-type reactions that utilize catalytic amounts of soluble copper salts in the presence of ligands. nih.gov These improved conditions have broadened the applicability of copper-catalyzed aminations, making them a viable alternative to palladium-based systems, especially given the lower cost of copper. ethz.ch Ligands such as diamines, amino acids (e.g., L-proline), and acetylacetonates (B15086760) have been shown to facilitate these couplings at significantly lower temperatures. ethz.ch
A synthetic route analogous to an Ullmann condensation can be envisioned for preparing precursors to the target molecule. For instance, the synthesis of the related compound 3-chloro-4-(4'-chlorophenoxy)aminobenzene involves a copper-catalyzed C-O coupling between 3,4-dichloronitrobenzene (B32671) and 4-chlorophenol (B41353), followed by reduction of the nitro group. datapdf.com This highlights the utility of copper catalysis in forming carbon-heteroatom bonds on highly substituted aromatic rings.
The key steps in this analogous synthesis are:
Ullmann-type Condensation : A mixture of 4-chlorophenol and potassium hydroxide (B78521) is heated, followed by the addition of 3,4-dichloronitrobenzene and fine copper powder. The reaction is heated at 110–120 °C for several hours to yield 3-chloro-4-(4′-chlorophenoxy)nitrobenzene. datapdf.com
Nitro Group Reduction : The resulting nitro-biaryl ether is then reduced to the corresponding aniline (B41778), 3-chloro-4-(4'-chlorophenoxy)aminobenzene, using iron powder and acetic acid in an ethanol (B145695)/water mixture. datapdf.com
This two-step sequence demonstrates a practical application of classical Ullmann conditions to generate a complex diaryl amine scaffold. While this example illustrates a C-O bond formation, similar principles apply to the Goldberg reaction, the C-N bond-forming variant of the Ullmann condensation. ethz.ch
Nickel-Catalyzed C-N Cross-Coupling Strategies
Nickel-catalyzed cross-coupling has emerged as a powerful and cost-effective alternative to palladium-based systems for C-N bond formation. nih.gov Due to its high natural abundance and unique catalytic properties, nickel can often mediate transformations that are challenging for palladium, particularly those involving less reactive aryl chlorides or other unreactive electrophiles. nih.govelsevierpure.com
Nickel-catalyzed amination reactions, which can be considered a type of Buchwald-Hartwig reaction, typically employ a nickel(II) precatalyst, such as NiCl₂(DME), in combination with a ligand. acs.orgnih.gov N-heterocyclic carbenes (NHCs) and bulky phosphine ligands have proven effective in promoting these couplings. nih.gov The methodology is broad in scope, accommodating a wide variety of aryl chlorides and sulfamates, as well as numerous primary and secondary amines, including anilines, to form unsymmetrical biaryl amines. acs.org
The general reaction parameters for a nickel-catalyzed amination are outlined in the table below.
| Component | Common Examples | Role |
| Nickel Precatalyst | NiCl₂(DME), Ni(cod)₂ | Source of the active Ni(0) catalyst. |
| Ligand | SIPr·HCl (NHC), dppf (phosphine) | Stabilizes the catalyst and promotes reactivity. |
| Base | NaOtBu, K₃PO₄ | Activates the amine. |
| Solvent | 2-Methyl-THF, Toluene, Dioxane | Reaction medium. |
| Aryl Electrophile | Aryl Chlorides, Aryl Sulfamates | The electrophilic partner. |
| Nitrogen Nucleophile | Primary/Secondary Amines, Anilines | The nucleophilic partner. |
Data compiled from multiple sources. acs.orgnih.govnih.gov
One of the significant advantages of nickel catalysis is its tolerance for various functional groups and its applicability to heterocyclic substrates, which are prevalent in pharmaceuticals. nih.gov Furthermore, gram-scale couplings have been demonstrated with catalyst loadings as low as 1 mol%, underscoring the practical utility of this method. nih.gov
Emerging Catalytic Systems for Biaryl Amine Synthesis
Research into C-N cross-coupling continues to evolve, with a focus on developing more sustainable, efficient, and economical catalytic systems. While palladium, copper, and nickel remain the workhorses in this field, other transition metals and novel catalytic paradigms are gaining traction.
Iron and Cobalt Catalysis : Iron and cobalt are earth-abundant, inexpensive, and less toxic than precious metals, making them highly attractive for sustainable catalysis. Efforts to develop iron- and cobalt-catalyzed C-N coupling reactions have shown promise, although they are generally less mature than their palladium and nickel counterparts. These systems often require specific ligand designs and reaction conditions to achieve high efficiency and are an active area of research.
Photoredox and Electrochemical Catalysis : Merging transition metal catalysis with photoredox or electrochemical methods has opened new avenues for C-N bond formation under exceptionally mild conditions. rsc.orgnih.govacs.org These strategies can generate highly reactive catalytic species or intermediates that enable challenging coupling reactions to proceed at room temperature. For instance, dual photoredox and nickel catalysis has been successfully applied to the amination of aryl halides with anilines. rsc.org Similarly, electrochemical approaches offer a way to control the redox state of the catalyst without chemical redox agents, providing a greener synthetic route. ethz.ch
Transition-Metal-Free Pathways : While less common for the direct amination of unactivated aryl halides, some transition-metal-free methods for C-N bond formation exist. These reactions often proceed via a nucleophilic aromatic substitution (SₙAr) mechanism, which typically requires highly electron-deficient aryl halides and strong bases, or through radical pathways.
These emerging systems represent the frontier of biaryl amine synthesis, aiming to overcome the limitations of established methods by improving reaction conditions, reducing costs, and expanding the substrate scope.
Direct Amination and Functionalization of Halogenated Aromatic Systems
Beyond cross-coupling reactions that construct the C-N bond as the final step, alternative strategies involve the direct functionalization of pre-existing aromatic systems.
Electrochemical Amination Pathways
Electrochemical synthesis offers a green and powerful alternative to traditional chemical methods for forming C-N bonds. By using electricity as a "reagent," these methods can avoid the use of harsh or expensive chemical oxidants and reductants. Electrochemical amination can proceed through several mechanisms, including the anodic oxidation of anilines to form radical cations that can then couple. ethz.ch
The electrocoupling of anilines is a known method for generating biaryl scaffolds. ethz.ch In this process, the anodic oxidation of N-protected anilines can lead to the formation of new C-C or C-N bonds. While the direct intermolecular amination of a halogenated biaryl system via electrochemistry is less common, the principles of electro-organic synthesis provide a foundation for developing novel pathways. The efficiency and regioselectivity of such reactions are highly dependent on factors like the electrode material, solvent, supporting electrolyte, and the electronic properties of the substrate. ethz.ch This area remains a field of active investigation for the construction of complex molecules like this compound.
Photocatalytic Aryl Halide Functionalization
The formation of carbon-nitrogen bonds through photocatalytic means represents a significant advancement in chemical synthesis, offering mild and efficient pathways to arylamines. Dual photoredox and nickel catalysis, for instance, provides a strategy for the amination of aryl halides with anilines at room temperature. rsc.org Inexpensive and commercially available organic dyes like thioxanthen-9-one (B50317) can effectively accelerate these cross-coupling reactions, leading to a diverse range of diarylamines in good yields (41–93%). rsc.org This method is tolerant of a wide array of functional groups and can be powered by simple compact fluorescent lamps or even sunlight. rsc.org The mechanism is thought to involve the oxidative addition of the aryl halide to a nickel(0) species, followed by transmetalation and subsequent reductive elimination to form the diarylamine, facilitated by energy transfer from a triplet photosensitizer. rsc.org
Another approach involves the direct photoexcitation of a Ni(II)-bipyridine complex, which catalyzes the coupling of aryl halides with ammonium (B1175870) salts, eliminating the need for an external photosensitizer. acs.org This method is effective for a broad scope of aryl chlorides and bromides, converting them into the corresponding primary arylamines. acs.org The key step is believed to be the photoinduced generation of a Ni(I)-bipyridine species, which enables a Ni(I)/Ni(III) catalytic cycle. acs.org Similarly, cobalt(II) has been shown to catalyze a photochemical C-N coupling of aryl halides with various nitrogen nucleophiles, including aromatic amines, under mild conditions without an external photocatalyst. organic-chemistry.org Light-induced manganese(II) catalysis also facilitates C-N coupling reactions of aryl halides with a variety of amine nucleophiles under consistent reaction conditions, showcasing a broad substrate range. chemrxiv.org
Metal-Free Amination Methodologies
The synthesis of N-arylated amines without transition metals is highly attractive, particularly for avoiding metal contamination in the final products. A simple and reliable protocol for the amination of aryl halides involves using dioxane as a solvent and potassium hexamethyldisilazide (KN(Si(CH3)3)2) as the base. researchgate.netuzh.ch This method has shown excellent conversion rates and yields, often surpassing those of catalyzed versions. researchgate.netuzh.ch
Another metal- and additive-free method for synthesizing meta-substituted anilines utilizes a multicomponent reaction of substituted methylvinyl ketones, N-acylpyridinium salts, and various amines. rsc.org This diversity-oriented approach is valuable for creating libraries of compounds for medicinal chemistry. rsc.org Furthermore, a mild, metal-free C-N coupling can be achieved using diaryliodonium salts as electrophiles with secondary aliphatic amines, which proceeds via direct ipso-substitution of the iodonium (B1229267) moiety. nih.gov
Novel Synthetic Routes to Substituted Anilines
Domino Rearrangement Strategies
Domino reactions, which involve multiple bond-forming events in a single synthetic operation without isolating intermediates, offer an efficient and environmentally friendly approach to complex molecules. rsc.org Researchers at Tohoku University have developed a method to synthesize multi-substituted anilines from ortho-alkylated N-methoxyanilines using cationic copper catalysts under mild conditions. tohoku.ac.jpchemeurope.com This transformation is described as a "domino rearrangement," where a beilstein-journals.orgbohrium.com rearrangement of the methoxy (B1213986) group is followed by a rsc.orgbeilstein-journals.org rearrangement of the alkyl group from the ortho to the meta position. tohoku.ac.jpchemeurope.com This strategy overcomes the low selectivity often encountered in conventional multi-step syntheses of substituted anilines. tohoku.ac.jpchemeurope.com
More recently, a metal-free, four-step domino process has been developed to construct functionalized ortho-fluoroanilines from acyclic precursors. rsc.orgresearchgate.net This method involves the simultaneous construction of the benzene (B151609) ring and the installation of both the amine and fluorine functionalities in a single operation, providing yields of up to 80%. rsc.orgresearchgate.net
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry due to their high atom economy and ability to generate molecular diversity in a single step. A metal- and additive-free three-component reaction for synthesizing meta-substituted anilines has been reported, involving methylvinyl ketones, N-acylpyridinium salts, and amines. rsc.org This method is scalable and produces anilines with uncommon substitution patterns. rsc.org
Another green, one-step MCR involves the reaction of a nonenolizable aldehyde, a cyclohex-2-enone derivative, and a primary or secondary amine to afford N-substituted arylmethyl anilines. acs.org A gold(I)-catalyzed domino reaction provides another route to substituted anilines through a three-component process. researchgate.net This reaction involves the sequential activation of two different alkynes, leading to a pyrrole (B145914) synthesis followed by a Diels-Alder reaction. researchgate.net
Synthesis from Cyclohexanones
Substituted cyclohexanones serve as versatile starting materials for the synthesis of anilines, allowing for the introduction of substituents before the aromatization step. acs.org A method utilizing a Pd/C–ethylene system under non-aerobic conditions enables the direct synthesis of anilines from cyclohexanones. bohrium.comorganic-chemistry.orgacs.org The reaction uses ammonium acetate (B1210297) as the nitrogen source and proceeds via hydrogen transfer between the cyclohexanone (B45756) and ethylene. bohrium.comacs.orgacs.org This approach tolerates a variety of substituents on the cyclohexanone ring and offers a simpler alternative to traditional methods like nitration/reduction of benzene or cross-coupling reactions. acs.orgorganic-chemistry.org
A catalyst- and additive-free synthesis of 2-benzyl-N-substituted anilines has also been developed from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org The reaction proceeds through an imine condensation followed by an isoaromatization pathway, yielding the desired aniline derivatives in moderate to high yields (23-82%). beilstein-journals.org
Regioselectivity and Stereocontrol in Biaryl Amine Synthesis
The synthesis of biaryl compounds, which possess axial chirality, presents challenges in controlling stereochemistry. nih.gov Atroposelective synthesis, which controls the formation of stereoisomers arising from restricted rotation around a single bond, is crucial for obtaining enantiomerically pure biaryl amines. scispace.com
One effective method is the Pd(II)-catalyzed atroposelective C-H olefination, where a simple free amine group directs the reaction to synthesize axially chiral biaryl compounds. nih.gov This approach can produce a wide range of axially chiral biaryl-2-amines with high enantioselectivities (up to 97% ee). nih.gov Chiral spiro phosphoric acid (SPA) has been identified as an efficient ligand for this transformation. nih.gov
The regioselectivity of biaryl coupling reactions is also a critical consideration. In the synthesis of a 6H-dibenzo[b,d]pyran-6-one skeleton via a palladium-mediated intramolecular biaryl coupling of a phenyl benzoate (B1203000) derivative, the ratio of product isomers was found to change dramatically depending on the reaction conditions, highlighting the influence of ligands and bases on regioselectivity. semanticscholar.org Asymmetric Suzuki-Miyaura cross-coupling reactions are also a cornerstone for the synthesis of biaryl derivatives, with the choice of catalyst, base, and temperature being crucial for achieving high yields and selectivity. nih.gov
Reaction Mechanisms and Kinetic Studies of 3 Chloro 4 4 Chlorophenyl Benzenamine Transformations
Mechanistic Investigations of C-N Bond Formation
The formation of the C-N bond in diarylamines like 3-Chloro-4-(4-chlorophenyl)benzenamine is a cornerstone of modern synthetic chemistry, often achieved through transition metal-catalyzed cross-coupling reactions. These reactions, most notably the Buchwald-Hartwig amination, proceed through a catalytic cycle involving the metal center, typically palladium.
Oxidative Addition and Reductive Elimination Pathways in Transition Metal Catalysis
The catalytic cycle for the formation of diarylamines is generally understood to proceed via oxidative addition and reductive elimination steps. In the context of synthesizing this compound, this would involve the coupling of an aniline (B41778) derivative with an aryl halide.
Oxidative Addition : The cycle initiates with a low-valent transition metal complex, typically Pd(0), reacting with an aryl halide (e.g., 1-bromo-4-chlorobenzene (B145707) or 1-amino-3-chloro-4-bromobenzene). The palladium center inserts itself into the carbon-halogen bond, leading to a Pd(II) intermediate. Kinetic studies on related systems have shown that the rate of this step is influenced by the electronic nature of the substituents on the aryl halide. nih.gov Electron-withdrawing groups on the aryl chloride, for instance, have been shown to accelerate the rate of oxidative addition. nih.gov
Amine Coordination and Deprotonation : The amine reactant then coordinates to the Pd(II) complex. Subsequent deprotonation by a base generates an amido-palladium(II) complex.
Reductive Elimination : This is the final and product-forming step. The aryl group and the amido group couple, forming the C-N bond of the diarylamine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Radical Intermediates and Single Electron Transfer (SET) Mechanisms
While the oxidative addition/reductive elimination pathway is dominant, alternative mechanisms involving radical intermediates or single electron transfer (SET) processes have been proposed, particularly under certain reaction conditions or with specific catalyst systems. These pathways can sometimes account for side products or offer alternative routes to the desired C-N bond formation. However, for standard palladium-catalyzed aminations, these mechanisms are generally considered less prevalent.
Ligand Effects on Reaction Pathway Selectivity
The choice of ligand coordinated to the transition metal center is crucial for the success of C-N cross-coupling reactions. Ligands serve several key functions:
Solubilizing and Stabilizing the Catalyst : Ligands prevent the precipitation of the metal as inactive bulk metal.
Modulating Electronic Properties : They influence the electron density at the metal center, which in turn affects the rates of oxidative addition and reductive elimination.
Controlling Steric Environment : Bulky ligands can promote the reductive elimination step and prevent the formation of undesired side products.
For the synthesis of sterically hindered diarylamines or those involving challenging substrates like aryl chlorides, specialized phosphine (B1218219) ligands (e.g., biarylphosphines) are often required to achieve high yields and reaction rates. The ligand's structure directly impacts the geometry and reactivity of the palladium complexes, thereby influencing the selectivity and efficiency of the catalytic cycle. researchgate.netresearchgate.net
Electrophilic Aromatic Substitution Dynamics
The benzene (B151609) rings of this compound are subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic compounds. wikipedia.org The rate and regioselectivity of these reactions are dictated by the electronic effects of the existing substituents. msu.edulibretexts.org
In this compound, the substituents are the amino group (-NH₂), the chloro group (-Cl), and the 4-chlorophenyl group.
Amino Group (-NH₂) : This is a powerful activating group and an ortho, para-director due to its strong +M (mesomeric) effect, where the lone pair of electrons on the nitrogen atom delocalizes into the benzene ring. libretexts.org
Chloro Group (-Cl) : Halogens are deactivating groups due to their -I (inductive) effect, which withdraws electron density from the ring. libretexts.org However, they are ortho, para-directing because of a competing +M effect, where a lone pair on the chlorine can be donated to the ring to stabilize the intermediate carbocation (arenium ion) formed during ortho or para attack. libretexts.org
4-Chlorophenyl Group : This aryl substituent is generally weakly deactivating via a -I effect but directs incoming electrophiles to the ortho and para positions.
Chlorination Reaction Mechanisms
Chlorination of an aromatic ring is a classic example of electrophilic aromatic substitution. msu.edu The reaction typically involves molecular chlorine (Cl₂) and a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). The catalyst polarizes the Cl-Cl bond, generating a potent electrophile (Cl⁺).
The mechanism proceeds in two steps:
Electrophilic Attack : The π-electron system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. minia.edu.eg This step is typically the rate-determining step. minia.edu.eg
Deprotonation : A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the chlorinated product. minia.edu.eg
The kinetic profile of chlorination reactions on substituted benzenes is highly dependent on the nature of the substituents already present. nih.govzenodo.org
Influence of Substituents on Electrophilic Attack
The regiochemical outcome of an electrophilic attack on this compound is determined by the interplay of the directing effects of the substituents on both aromatic rings.
Ring A (the benzenamine ring): This ring contains the strongly activating -NH₂ group and the deactivating -Cl group. The directing influence of the -NH₂ group is dominant. Therefore, electrophilic attack will be strongly directed to the positions ortho and para to the amino group. The position para to the amino group is already occupied by the 4-chlorophenyl group. Thus, the primary sites for electrophilic attack, such as chlorination, would be the two available positions ortho to the amino group.
Ring B (the 4-chlorophenyl ring): This ring is less activated than Ring A. It contains a chloro substituent, which is a deactivating but ortho, para-director. Electrophilic attack on this ring would be slower than on Ring A and would be directed to the positions ortho to the existing chloro group.
The table below summarizes the directing effects of the key functional groups.
| Functional Group | Inductive Effect | Mesomeric Effect | Overall Effect on Reactivity | Directing Influence |
| -NH₂ (Amino) | -I (weak) | +M (strong) | Activating | ortho, para |
| -Cl (Chloro) | -I (strong) | +M (weak) | Deactivating | ortho, para |
| -C₆H₄Cl (4-chlorophenyl) | -I (weak) | - | Deactivating | ortho, para |
Given these factors, electrophilic substitution on this compound is expected to occur preferentially on the benzenamine ring at the positions ortho to the powerful activating amino group.
Oxidative Coupling and Degradation Mechanisms
The transformation of this compound is expected to proceed through oxidative coupling and degradation reactions, which are common for diarylamines and chlorinated aromatic compounds. These processes are often initiated by chemical, photochemical, or electrochemical means and can involve complex reaction sequences.
The oxidative processes of diarylamines, including this compound, are anticipated to involve free-radical intermediates. The initial step in these reactions is typically the abstraction of a hydrogen atom from the amine group, leading to the formation of a nitrogen-centered radical.
In the case of diphenylamine (B1679370), a related compound, oxidation leads to the formation of a diphenylamino radical, which is stabilized by resonance structures that delocalize the unpaired electron onto the phenyl rings. researchgate.net This radical can then undergo various reactions, including dimerization or further oxidation. The presence of chlorine substituents on the aromatic rings of this compound would influence the stability and reactivity of the resulting radical intermediate.
The general mechanism for the free-radical oxidation of a diarylamine can be depicted as follows:
Initiation: Formation of the diarylaminyl radical through hydrogen abstraction.
Propagation: The diarylaminyl radical can react with other molecules, such as oxygen, to form peroxy radicals, which can then abstract hydrogen from another diarylamine molecule, propagating the radical chain reaction.
Termination: The reaction ceases when two radicals combine.
Studies on the oxidation of o-phenylenediamine (B120857) derivatives have shown that chlorinated 2-aminodiphenylamine (B160148) hydrochlorides can be oxidized to form phenazine (B1670421) pigments and aposafranones, indicating complex intramolecular cyclization and rearrangement reactions following the initial oxidation. rsc.org
The photodegradation of chlorinated aromatic compounds in the environment is a significant transformation pathway. For chlorinated anilines, which are structurally related to this compound, photodegradation often involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH). researchgate.netmdpi.com
The proposed photodegradation pathway for a compound like 4-chloroaniline (B138754) (4-CLA) in the presence of a photocatalyst like TiO2 involves several steps. researchgate.net It is plausible that this compound would follow a similar degradation route:
Generation of Reactive Species: UV irradiation of a photocatalyst generates electron-hole pairs, which then react with water and oxygen to produce highly reactive species like •OH radicals.
Radical Attack: The •OH radicals can attack the aromatic rings or the amine group of the molecule.
Intermediate Formation: This can lead to the formation of various intermediates through hydroxylation, dechlorination, and cleavage of the C-N bond. For chlorinated anilines, intermediates such as chlorophenols, aminophenols, and nitrobenzenes have been identified. researchgate.netmdpi.com
Mineralization: Further oxidation of these intermediates can lead to the opening of the aromatic rings and ultimately to the formation of carbon dioxide, water, and inorganic ions like chloride and nitrate. researchgate.netmdpi.com
The specific photodegradation pathway of this compound would be influenced by the presence and position of the two chlorine atoms, which can affect the electron density distribution in the aromatic rings and the susceptibility to radical attack.
Kinetic Analysis of Formation and Transformation Reactions
Due to the lack of specific kinetic data for this compound, this section will discuss the kinetic principles based on studies of related compounds. The kinetics of both the formation (e.g., through coupling reactions) and transformation (e.g., degradation) of such compounds are crucial for understanding their environmental fate and for optimizing their synthesis or degradation processes.
For instance, the photocatalytic degradation of chlorinated anilines often follows pseudo-first-order kinetics. researchgate.netmdpi.com The rate of degradation can be described by the Langmuir-Hinshelwood model in heterogeneous photocatalysis, which relates the reaction rate to the concentration of the substrate and its adsorption on the catalyst surface. mdpi.com
A study on the photocatalytic degradation of 4-chloroaniline (4-CLA) demonstrated that the degradation rate is influenced by factors such as the concentration of the photocatalyst, the presence of oxidizing agents like H2O2, and the pH of the solution. researchgate.net The table below, adapted from a study on 4-CLA, illustrates the effect of H2O2 concentration on the pseudo-first-order rate constant for degradation and chloride ion release.
Table 1: Effect of H2O2 Concentration on the Pseudo-First-Order Rate Constants for 4-Chloroaniline (4-CLA) Degradation and Cl- Release researchgate.net
| H2O2 Concentration (M) | k_app, 4-CLA (min⁻¹) | k_app, Cl⁻ (min⁻¹) |
| 0.1 x 10⁻³ | 0.025 | 0.018 |
| 0.5 x 10⁻³ | 0.045 | 0.035 |
| 1.0 x 10⁻³ | 0.060 | 0.048 |
| 5.0 x 10⁻³ | 0.040 | 0.030 |
| 10.0 x 10⁻³ | 0.032 | 0.025 |
This data is for 4-chloroaniline and is presented to illustrate the kinetic principles that would likely apply to the degradation of this compound.
The oxidative coupling reactions of diarylamines can also be studied kinetically to understand the reaction mechanism. For example, the oxidation of diphenylamine has been investigated, and kinetic methods have been developed for its determination. osti.gov The reaction rates are typically dependent on the concentrations of the diarylamine, the oxidant, and any catalysts involved.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4 4 Chlorophenyl Benzenamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon-hydrogen framework. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular connectivity and the electronic environment of each nucleus can be assembled.
Structure for NMR Assignment:
For the purpose of discussion, the atoms are numbered as follows: The benzenamine ring is designated as Ring A, with C1 being the carbon attached to the amine group, C3 bearing a chlorine atom, and C4 attached to the second phenyl ring. The 4-chlorophenyl ring is designated as Ring B.
Proton (¹H) NMR Applications in Connectivity and Environment Analysis
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In 3-Chloro-4-(4-chlorophenyl)benzenamine, the aromatic region of the spectrum is expected to show signals for seven distinct protons.
The protons on Ring A (H-2, H-5, H-6) and Ring B (H-2', H-3', H-5', H-6') exhibit characteristic chemical shifts and splitting patterns influenced by the electronic effects of the substituents. The amine group (-NH₂) is electron-donating, causing an upfield shift (shielding) for its ortho (H-2, H-6) and para protons. Conversely, the chlorine atoms are electron-withdrawing, causing a downfield shift (deshielding) for nearby protons. The proton of the amine group itself (N-H) would typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
The expected signals would be:
Ring A: H-2 is expected to be a doublet, coupled to H-6. H-5 is expected to be a doublet, coupled to H-6. H-6 would appear as a doublet of doublets, being coupled to both H-2 and H-5.
Ring B: Due to the symmetry of the 4-chlorophenyl group, H-2' and H-6' are chemically equivalent and would appear as a doublet. Similarly, H-3' and H-5' are equivalent and would appear as another doublet, coupled to the H-2'/H-6' system.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NH₂ | 3.5 - 5.0 | broad singlet | - |
| H-2 | 6.8 - 7.0 | d | ~2.0 |
| H-5 | 7.1 - 7.3 | d | ~8.5 |
| H-6 | 6.7 - 6.9 | dd | ~8.5, ~2.0 |
| H-2', H-6' | 7.3 - 7.5 | d | ~8.5 |
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. For this compound, twelve distinct signals are expected in the aromatic region of the ¹³C NMR spectrum, corresponding to the twelve carbon atoms of the biphenyl (B1667301) framework. The chemical shifts are influenced by the attached functional groups. Carbons bonded to electronegative atoms like nitrogen and chlorine (C-N, C-Cl) are deshielded and appear at a lower field. Quaternary carbons (those not bonded to hydrogen) typically show weaker signals than protonated carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C-1 | 145 - 148 | Quaternary (C-N) |
| C-2 | 118 - 120 | CH |
| C-3 | 120 - 123 | Quaternary (C-Cl) |
| C-4 | 130 - 133 | Quaternary (C-C) |
| C-5 | 129 - 131 | CH |
| C-6 | 115 - 117 | CH |
| C-1' | 138 - 141 | Quaternary (C-C) |
| C-2', C-6' | 130 - 132 | CH |
| C-3', C-5' | 128 - 130 | CH |
Two-Dimensional (2D) NMR Techniques for Complex Structure Determination
For unambiguous assignment of all proton and carbon signals in complex molecules, two-dimensional (2D) NMR experiments are employed. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.org For this compound, COSY spectra would show cross-peaks connecting H-5 with H-6, and H-2' with H-3' (and their symmetric equivalents), confirming their adjacent positions on the respective aromatic rings. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. slideshare.net An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-2 to C-2, H-5 to C-5, etc.), greatly simplifying the assignment of the protonated carbons. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two or three bonds. HMBC is particularly crucial for assigning quaternary carbons and for confirming the connectivity between different parts of the molecule. Key expected correlations would include:
H-2 and H-6 correlating to the quaternary carbons C-1, C-3, and C-4.
H-5 correlating to C-3 and C-1.
Protons on one ring correlating to the quaternary carbon on the adjacent ring (e.g., H-2'/H-6' to C-4 and H-5 to C-1'), which would unequivocally confirm the biphenyl linkage.
Nitrogen-15 (¹⁵N) NMR Studies
Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the electronic environment of nitrogen atoms. However, it is an insensitive technique due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope. researchgate.net For aromatic amines like aniline (B41778), the ¹⁵N chemical shift is typically observed in the range of 30 to 90 ppm relative to liquid ammonia (B1221849). science-and-fun.de The precise chemical shift for the nitrogen in this compound would be influenced by the electronic effects of both substituted phenyl rings. The measurement can provide valuable insight into the hybridization and electron density at the nitrogen center. nih.gov Due to sensitivity issues, ¹⁵N NMR data is often acquired using indirect detection methods like the HMBC experiment. rsc.org
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net The frequencies of these vibrations are characteristic of specific functional groups and bonds, making these methods powerful tools for structural confirmation.
Vibrational Mode Analysis of Functional Groups
The vibrational spectrum of this compound can be analyzed by identifying the characteristic bands for its constituent functional groups. nih.gov
N-H Vibrations: The primary amine group gives rise to two distinct stretching vibrations in the IR spectrum: an asymmetric stretch (νₐₛ N-H) and a symmetric stretch (νₛ N-H), typically found in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹.
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are observed in the 1450-1600 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, appear in the 650-900 cm⁻¹ range and are indicative of the substitution pattern on the aromatic rings.
C-N and C-Cl Vibrations: The C-N stretching vibration for aromatic amines is typically found in the 1250-1350 cm⁻¹ region. The C-Cl stretching vibrations produce strong bands in the fingerprint region, generally between 600 and 800 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| N-H Bend (Scissoring) | 1600 - 1650 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Strong |
| Aromatic C-H Out-of-Plane Bend | 650 - 900 | Strong |
Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data specifically for the compound This compound is not available. The synthesis and detailed spectroscopic characterization (including intermolecular interactions, mass spectrometry, UV-Vis spectroscopy, and X-ray crystallography) as requested in the article outline could not be found.
While general information exists for related structures, such as other chlorinated biphenyls or aromatic amines, providing this information would not adhere to the strict requirement of focusing solely on "this compound".
Therefore, it is not possible to generate the requested article with the specified level of scientific accuracy and detail at this time. Further research or synthesis and characterization of this specific compound would be required to produce the outlined content.
Computational Chemistry and Theoretical Studies of 3 Chloro 4 4 Chlorophenyl Benzenamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for systems like 3-Chloro-4-(4-chlorophenyl)benzenamine. DFT calculations are used to optimize molecular geometry, determine vibrational frequencies, and compute a wide range of electronic properties. mdpi.comresearchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and polarizability. researchgate.net
For this compound, DFT calculations would reveal the spatial distribution and energy levels of these orbitals. The HOMO is expected to be localized primarily on the electron-rich benzenamine ring, particularly on the nitrogen atom of the amino group, which is a common characteristic of anilines. Conversely, the LUMO would likely be distributed across the biphenyl (B1667301) system, influenced by the electron-withdrawing chlorine atoms. The locations with the highest orbital densities indicate the most probable sites for electrophilic (HOMO) and nucleophilic (LUMO) attack. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 1: Illustrative Frontier Orbital Properties for this compound Note: These values are representative examples based on similar compounds and are for illustrative purposes.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.65 | Indicator of chemical reactivity and stability |
| Ionization Potential (I) | 5.85 | Energy required to remove an electron (≈ -EHOMO) |
| Electron Affinity (A) | 1.20 | Energy released when an electron is added (≈ -ELUMO) |
| Chemical Hardness (η) | 2.325 | Resistance to change in electron distribution |
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of key thermodynamic and kinetic parameters.
Table 2: Hypothetical Thermodynamic Data for a Reaction Step Note: Data is for illustrative purposes only.
| Parameter | Value (kcal/mol) | Implication |
|---|---|---|
| Enthalpy of Activation (ΔH‡) | +15.2 | Energy barrier to be overcome |
| Gibbs Free Energy of Activation (ΔG‡) | +22.5 | Determines the kinetic feasibility |
| Enthalpy of Reaction (ΔHrxn) | -10.8 | Reaction is exothermic |
The chemical behavior of this compound is heavily influenced by its substituents: the amino (-NH2) group, the two chloro (-Cl) atoms, and the large 4-chlorophenyl group. DFT calculations can quantify the electronic and steric effects of these groups.
Electronic Effects : The amino group is a strong electron-donating group through resonance, activating the ring towards electrophilic substitution. In contrast, the chlorine atoms are electron-withdrawing through induction but weakly donating through resonance. solubilityofthings.com Computational analyses like Natural Bond Orbital (NBO) or Mulliken population analysis can assign partial charges to each atom, revealing the electron distribution across the molecule and quantifying the push-pull effects of the substituents.
Steric Effects : The bulkiness of the 4-chlorophenyl group and the chlorine atom at the C3 position create steric hindrance. youtube.com This can influence the molecule's preferred conformation and the regioselectivity of its reactions. For instance, steric hindrance can disfavor reactions at positions adjacent to these bulky groups. nih.govrsc.org Computational methods can quantify this steric bulk and its impact on transition state energies. nih.govmdpi.com
In the solid state, the arrangement of molecules is dictated by non-covalent intermolecular interactions. DFT can be used to identify and quantify these forces. For this compound, several key interactions are expected:
Hydrogen Bonding : The amine group can act as a hydrogen bond donor (N-H), potentially forming bonds with the nitrogen of another molecule (N-H···N) or, less commonly, with a chlorine atom (N-H···Cl).
π-π Stacking : The aromatic phenyl rings can interact via π-π stacking, where the electron clouds of adjacent rings attract each other.
Halogen Bonding : The chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules. mdpi.com
Computational methods can calculate the binding energies of these interactions, providing insight into the forces that stabilize the crystal lattice. mdpi.comnih.gov
Table 3: Potential Intermolecular Interactions and Typical Energy Ranges
| Interaction Type | Description | Typical Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bonding | N-H···N interaction between amine groups | 3 - 7 |
| π-π Stacking | Attraction between the two aromatic rings | 1 - 3 |
| Halogen Bonding | Interaction involving chlorine atoms (e.g., C-Cl···π) | 0.5 - 2 |
Molecular Modeling and Simulations
While DFT focuses on the electronic structure, molecular modeling and simulations are used to explore the conformational landscape and dynamics of molecules.
This compound is not a rigid molecule. The most significant degree of freedom is the rotation around the single bond connecting the two phenyl rings. The relative orientation of these rings is defined by the torsional (dihedral) angle.
A conformational analysis, typically performed using molecular mechanics or DFT, involves calculating the molecule's potential energy as this dihedral angle is systematically rotated. nih.gov This process generates a potential energy profile that reveals the lowest-energy conformers (the most stable shapes of the molecule) and the energy barriers to rotation between them. For biphenyl systems, a completely planar conformation is often destabilized by steric repulsion between the hydrogen atoms on the adjacent (ortho) carbons of the two rings. In this specific molecule, the presence of the chlorine atom at the C3 position would further influence the preferred dihedral angle. Studies on similar aminobiphenyl derivatives show that such molecules adopt a twisted conformation in their lowest energy state. nih.govuri.edu
Table 4: Hypothetical Potential Energy vs. Dihedral Angle Note: This table illustrates a typical energy profile for a substituted biphenyl.
| Dihedral Angle (°) | Relative Potential Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 4.5 | Planar (Sterically hindered) |
| 40 | 0.0 | Minimum Energy (Twisted) |
| 90 | 2.0 | Perpendicular (Transition state) |
| 140 | 0.0 | Minimum Energy (Twisted) |
Prediction of Spectroscopic Parameters
Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic parameters of molecules. These theoretical calculations provide valuable insights into the vibrational, electronic, and magnetic properties of a compound, which can aid in the interpretation of experimental spectra and the elucidation of molecular structure. However, a comprehensive search of scientific literature and databases did not yield any specific computational studies focused on the prediction of spectroscopic parameters for this compound.
While computational studies are prevalent for a wide range of analogous and substituted aromatic compounds, direct theoretical data for this compound regarding its predicted vibrational frequencies (Infrared and Raman), Nuclear Magnetic Resonance (NMR) chemical shifts, or its Ultraviolet-Visible (UV-Vis) absorption spectra are not available in the public domain based on the conducted searches.
Typically, such a computational investigation would involve:
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.
Frequency Calculations: Predicting the positions of vibrational bands in the IR and Raman spectra. This data is often presented in a table comparing theoretical (scaled) wavenumbers to experimental values and includes assignments for each vibrational mode (e.g., C-H stretching, C-Cl stretching, N-H bending).
NMR Chemical Shift Calculations: Predicting the ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The results are usually tabulated and compared against experimental data, often showing a good correlation.
Electronic Spectra Simulation: Using Time-Dependent DFT (TD-DFT) to predict the electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This analysis also provides information on oscillator strengths and the nature of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO).
Without specific research articles or datasets for this compound, it is not possible to provide detailed research findings or populate the requested data tables for its predicted spectroscopic parameters. The generation of such data would require performing original, resource-intensive computational chemistry calculations, which is beyond the scope of this response.
Derivatization and Chemical Transformations of 3 Chloro 4 4 Chlorophenyl Benzenamine
Functionalization of the Amino Group
The amino group in 3-Chloro-4-(4-chlorophenyl)benzenamine is a primary nucleophilic site, readily undergoing reactions such as acylation, alkylation, and sulfonylation. These transformations are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for various applications.
Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or anhydrides yields the corresponding amides. For instance, in a similar molecule, 3-chloro-4-(4-chlorophenoxy)aniline (B1584236), the amino group is acylated with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride (B1173362) to form the anthelmintic drug rafoxanide. nih.gov This suggests that this compound can be similarly acylated to produce a variety of N-aryl amides. The reaction typically proceeds under mild conditions and results in high yields.
Schiff Base Formation: The primary amino group can also react with aldehydes and ketones to form Schiff bases or imines. For example, 3-chloro-4-(4-chlorophenoxy)aniline reacts with 5-nitro-2-thiophenecarboxaldehyde in refluxing ethanol (B145695) to yield the corresponding (Z) N-[3-chloro-4-(4-chlorophenoxy)phenyl]-1-(5-nitrothiophen-2-yl)methanimine. researchgate.net This reaction highlights the ability of the amino group in such diaryl systems to participate in condensation reactions, leading to compounds with extended conjugation.
| Reaction Type | Reagent Example | Product Type | Potential Application |
| Acylation | Acyl chloride | N-Aryl amide | Pharmaceutical synthesis |
| Schiff Base Formation | Aldehyde | Imine | Synthesis of novel ligands |
| Sulfonylation | Sulfonyl chloride | Sulfonamide | Medicinal chemistry |
Reactions Involving the Halogen Substituents on Both Phenyl Rings
The two chlorine atoms on the phenyl rings of this compound are generally unreactive towards nucleophilic aromatic substitution under standard conditions. The electron-donating nature of the amino group further deactivates the rings towards nucleophilic attack. However, under specific conditions, such as the presence of strong electron-withdrawing groups or the use of transition metal catalysis, these chloro groups can be substituted or participate in coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): For SNAr to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In the case of this compound, the amino group is an activating group, making direct nucleophilic substitution of the chlorine atoms challenging. Modification of the amino group to an electron-withdrawing group, for instance, through acylation or conversion to a nitro group, could potentially facilitate SNAr reactions.
Reductive Dehalogenation: The chlorine atoms can be removed through reductive dehalogenation. This can be achieved using various reducing agents, including catalytic hydrogenation with a palladium catalyst or using microbial systems. For instance, the reductive dechlorination of 3-chlorobenzoate (B1228886) analogs has been studied, and the rate of this reaction is influenced by other substituents on the aromatic ring. nih.gov A para-amino group was found to inhibit the rate of dechlorination, suggesting that the electronic properties of the substrate are crucial. nih.gov
| Reaction Type | Key Requirement | Potential Product |
| Nucleophilic Aromatic Substitution | Activation by electron-withdrawing groups | Substituted biaryl amine |
| Reductive Dehalogenation | Reducing agent (e.g., H₂, Pd/C) | Dechlorinated biaryl amine |
Construction of Heterocyclic Systems Incorporating the Biaryl Amine Scaffold
The diarylamine framework of this compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of carbazoles, phenazines, and other related heterocycles.
Carbazole (B46965) Synthesis: Carbazoles can be synthesized from diarylamines through intramolecular C-C bond formation. One such method is the photostimulated SRN1 substitution reaction of diarylamines. conicet.gov.aracs.orgnih.govresearchgate.net This reaction typically involves the formation of a diarylamide anion, which then undergoes intramolecular cyclization upon irradiation. Another approach is the palladium-mediated oxidative cyclodehydrogenation of diarylamines. researchgate.net These methods could potentially be applied to this compound to yield substituted carbazole derivatives.
Phenazine (B1670421) Synthesis: Phenazines can be prepared by the condensation of ortho-diamines with ortho-quinones. rasayanjournal.co.in While this compound is not an ortho-diamine, oxidative cyclization of diphenylamines is another route to phenazine derivatives. researchgate.net Furthermore, palladium-catalyzed N-arylation strategies have been employed in the synthesis of novel phenazines. eurekaselect.com
| Heterocyclic System | Synthetic Strategy |
| Carbazole | Intramolecular C-C bond formation (e.g., SRN1, Pd-catalyzed cyclization) |
| Phenazine | Oxidative cyclization of diphenylamines |
Oxidative and Reductive Transformations
The amino group and the chlorinated aromatic rings in this compound can undergo various oxidative and reductive transformations, leading to a range of derivatives with different oxidation states.
Oxidation of the Amino Group: Aromatic amines can be oxidized to various products depending on the oxidizing agent and reaction conditions. libretexts.org Oxidation with agents like hydrogen peroxide or peroxycarboxylic acids can lead to the formation of nitroso or nitro compounds. libretexts.org Laccase-catalyzed oxidation of aromatic amines has also been explored, often resulting in complex oligomeric or polymeric products. nih.gov The oxidation of anilines to nitroarenes can be achieved using reagents such as sodium perborate (B1237305) or through cobalt-catalyzed reactions with tert-butyl hydroperoxide. organic-chemistry.org
Reductive Transformations: The reduction of the chloro substituents has been discussed in section 6.2. Additionally, the entire biaryl amine scaffold can be influenced by reductive processes. For example, the reverse reaction of forming a diarylamine, the reductive arylation of a nitroarene with a chloroarene, has been developed using palladium catalysis under reducing conditions. nih.govdigitellinc.combohrium.comacs.orgchemrxiv.org This highlights the possibility of cleaving the C-N bond under specific reductive conditions, although this would lead to the decomposition of the starting material.
| Transformation | Reagent/Condition | Potential Product(s) |
| Oxidation | H₂O₂, peroxy acids, laccase | Nitrosoarenes, nitroarenes, polymers |
| Reduction | Catalytic hydrogenation, microbial reduction | Dechlorinated products |
Lack of Documented Applications for this compound in Advanced Materials and Catalysis
The field of materials science extensively studies biphenyl (B1667301) derivatives for creating advanced polymers and organic electronic materials due to their rigid structure and potential for electronic conjugation. rsc.org Generally, aminobiphenyls can serve as monomers or intermediates in the synthesis of dyes and other complex organic molecules. nih.gov For instance, the parent compound 4-aminobiphenyl (B23562) has historical use as a rubber antioxidant and a dye intermediate. nih.gov
However, the specific applications requested for the dichloro-substituted derivative, this compound, remain undocumented in the public domain. The precise influence of the specific chlorine substitution pattern on the properties relevant to polymer science, optoelectronics, or catalytic ligand design has not been a subject of published research.
Therefore, content for the following specified sections cannot be provided based on currently available scientific information:
Applications of 3 Chloro 4 4 Chlorophenyl Benzenamine As a Chemical Building Block
Ligand Design in Catalysis
Further research and publication would be required to elaborate on the potential of 3-Chloro-4-(4-chlorophenyl)benzenamine in these advanced applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Chloro-4-(4-chlorophenyl)benzenamine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions, such as between substituted anilines and aldehydes. For example, enaminone derivatives of 3-chloro-4-{(4-chlorophenyl)amino}pent-3-en-2-one were prepared by reacting 3-chloro-4-(4-chlorophenyl)aniline with β-diketones under reflux in ethanol . Optimization involves adjusting stoichiometry, temperature, and solvent polarity. Catalytic amounts of acetic acid may enhance imine formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use a combination of and NMR to confirm aromatic substitution patterns and amine proton environments. UV-Vis spectroscopy can monitor conjugation effects, while mass spectrometry (FAB-MS or ESI-MS) verifies molecular weight. For metal complexes, FTIR identifies coordination shifts in C=N or NH stretches . Cross-validate with elemental analysis (e.g., ICP-AES for metal content) .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties . Basis sets like 6-31G* are recommended for geometry optimization. Solvent effects can be modeled using the Polarizable Continuum Model (PCM). Validate predictions against experimental UV-Vis and NMR data .
Advanced Research Questions
Q. How can discrepancies in NMR spectral data for derivatives of this compound be resolved?
- Methodology : Contradictions in NMR signals (e.g., splitting due to rotamers) require advanced techniques like 2D NMR (COSY, NOESY) to confirm coupling networks. Variable-temperature NMR can reveal dynamic processes. For ambiguous peaks, compare with DFT-calculated chemical shifts using programs like Gaussian or ORCA .
Q. What strategies validate in silico predictions of bioactivity for derivatives?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins. Validate with in vitro enzyme inhibition assays, using kinetic studies (e.g., IC determination). For example, enaminone-metal complexes showed activity in inhibition studies, corroborated by spectral and thermal analysis . Cross-reference with structural analogs (e.g., piperazine-substituted derivatives) to identify pharmacophore motifs .
Q. How can crystallographic data for halogenated aniline derivatives be validated using SHELX?
- Methodology : Refine X-ray diffraction data with SHELXL, ensuring R-factors < 5%. Check for twinning using PLATON. Validate hydrogen bonding and halogen interactions (Cl···π) via Mercury visualization. Compare bond lengths/angles with DFT-optimized structures . For low-resolution data, employ constraints from spectroscopic results .
Q. What are the challenges in designing metal complexes with this compound as a ligand?
- Methodology : The chloro substituents may sterically hinder coordination. Use transition metals (Cu(II), Co(II)) with high Lewis acidity to stabilize complexes. Monitor reaction pH to prevent ligand protonation. Characterize coordination geometry via UV-Vis (d-d transitions) and magnetic susceptibility measurements. Thermogravimetric analysis (TGA) confirms solvent/metal stoichiometry .
Q. How do exchange-correlation functionals impact DFT accuracy for electronic properties?
- Methodology : Hybrid functionals (e.g., B3LYP) incorporating 20% exact exchange reduce errors in atomization energies (<3 kcal/mol) compared to pure gradient-corrected functionals . For charge transfer transitions, long-range corrected functionals (e.g., ωB97X-D) improve agreement with experimental UV-Vis spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
